molecular formula C10H10BrClO B14039276 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14039276
M. Wt: 261.54 g/mol
InChI Key: QTOUDSGRWSJPSL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the fourth position and a chloromethyl group at the second position on the benzene ring, along with a propanone group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(chloromethyl)phenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the bromine or chloromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propanone group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-(methyl)phenyl)propan-1-one: Similar structure but with a methyl group instead of a chloromethyl group.

    1-(4-Chloro-2-(bromomethyl)phenyl)propan-1-one: Similar structure but with the positions of bromine and chlorine swapped.

    1-(4-Bromo-2-(hydroxymethyl)phenyl)propan-1-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

1-(4-Bromo-2-(chloromethyl)phenyl)propan-1-one is unique due to the presence of both bromine and chloromethyl groups on the aromatic ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[4-bromo-2-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10BrClO/c1-2-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3

InChI Key

QTOUDSGRWSJPSL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)CCl

Origin of Product

United States

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